molecular formula C19H24N4O2S B2491725 4-Cyclobutyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2380068-28-8

4-Cyclobutyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2491725
CAS No.: 2380068-28-8
M. Wt: 372.49
InChI Key: FRKXCULTNRWPFM-UHFFFAOYSA-N
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Description

4-Cyclobutyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a cyclobutyl group and a piperidinylmethoxy group linked to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Cyclobutyl Group: This step often involves a cycloaddition reaction or a substitution reaction using cyclobutyl halides.

    Attachment of the Piperidinylmethoxy Group: This can be done through nucleophilic substitution reactions where the piperidine derivative is reacted with a suitable leaving group on the pyrimidine core.

    Incorporation of the Thiazole Ring: This step typically involves the formation of the thiazole ring through a cyclization reaction, followed by its attachment to the piperidine moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and the piperidine moiety can be oxidized under specific conditions using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The pyrimidine core can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-Cyclobutyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclobutyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine
  • 4-Cyclobutyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}quinoline

Uniqueness

4-Cyclobutyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is unique due to its specific substitution pattern and the presence of both a thiazole ring and a piperidinylmethoxy group. This unique structure may confer specific biological activities or chemical properties that are not observed in similar compounds.

Properties

IUPAC Name

[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-13-22-17(11-26-13)19(24)23-7-5-14(6-8-23)10-25-18-9-16(20-12-21-18)15-3-2-4-15/h9,11-12,14-15H,2-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKXCULTNRWPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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